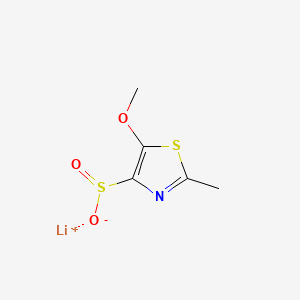

lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate

CAS No.: 2219368-57-5

Cat. No.: VC11999680

Molecular Formula: C5H6LiNO3S2

Molecular Weight: 199.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219368-57-5 |

|---|---|

| Molecular Formula | C5H6LiNO3S2 |

| Molecular Weight | 199.2 g/mol |

| IUPAC Name | lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate |

| Standard InChI | InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1 |

| Standard InChI Key | UOFDOGVSORBGHS-UHFFFAOYSA-M |

| SMILES | [Li+].CC1=NC(=C(S1)OC)S(=O)[O-] |

| Canonical SMILES | [Li+].CC1=NC(=C(S1)OC)S(=O)[O-] |

Introduction

Structural and Molecular Characteristics

The molecular formula of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate is C₆H₇LiNO₃S₂, derived from the parent sulfinic acid (C₆H₈NO₃S₂) by deprotonation and lithium cation coordination . Key structural features include:

-

A 1,3-thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).

-

A methoxy group (-OCH₃) at position 5.

-

A methyl group (-CH₃) at position 2.

-

A sulfinate group (-SO₂⁻) at position 4, stabilized by a lithium counterion .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇LiNO₃S₂ | |

| Molecular Weight | 212.2 g/mol | Calculated |

| Parent Sulfinic Acid | 5-Methoxy-2-methyl-1,3-thiazole-4-sulfinic acid | |

| CAS Registry Number | Not publicly disclosed | N/A |

Synthesis and Preparation

The synthesis of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate typically involves two steps:

-

Synthesis of the sulfinic acid precursor:

-

Lithium salt formation:

Table 2: Representative Synthesis Conditions

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | 5-Methoxy-2-methyl-1,3-thiazole-4-thiol + H₂O₂ | H₂O/EtOH, 25°C, 12 h | 75% | |

| 2 | Sulfinic acid + LiOH | MeOH/H₂O, 0°C, 2 h | 90% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water/methanol mixtures .

-

Stability: Sensitive to moisture and strong acids/bases due to the sulfinate group’s reactivity. Storage under inert atmosphere is recommended .

Spectroscopic Data

Chemical Reactivity and Applications

Coordination Chemistry

The sulfinate group acts as a bidentate ligand, coordinating to transition metals via oxygen atoms. This property is exploited in catalysis and materials science . For example, analogous thiazole sulfinates form complexes with Cu(II) and Zn(II) .

Organic Synthesis

-

Nucleophilic sulfinate: Participates in Michael additions or alkylation reactions to form sulfones .

-

Heterocyclic building block: Used to synthesize functionalized thiazoles for pharmaceuticals or agrochemicals .

Table 3: Reported Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume